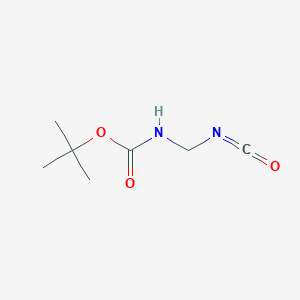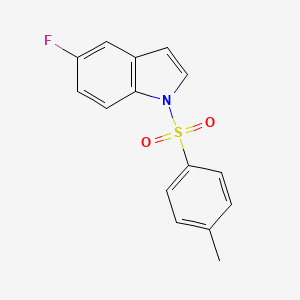
2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide
Übersicht
Beschreibung
2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide, also known as 2-chloro-N-isopropyl-3-methyl-5-isoxazolepropionamide, is an organic compound that is used in various scientific research applications. It has a molecular weight of 225.654 g/mol and a melting point of 106-107 °C. It is a colorless solid that is soluble in water and ethanol. It is an important compound in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Research has shown that certain compounds similar to 2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide exhibit significant herbicidal activities. For instance, a study by Wang et al. (2004) found that 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share some structural similarities, demonstrated effective herbicidal properties, particularly when certain groups were present at specific positions of the acrylate structure (Wang, Li, Li, & Huang, 2004).
Anticonvulsant Activity
Compounds structurally related to 2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide have been studied for their anticonvulsant effects. Soyer et al. (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, evaluating their anticonvulsant activities. They discovered that derivatives with specific substituents on the N-phenyl ring were notably active (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).
Antimicrobial Agents
The antimicrobial potential of compounds related to 2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide has been investigated. Rajanarendar et al. (2008) synthesized novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides, demonstrating superior in vitro antimicrobial activities against various bacterial and fungal strains, compared to standard drugs (Rajanarendar, Ramu, Reddy, & Shaik, 2008).
Photocatalytic Degradation
Torimoto et al. (1996) studied the photodecomposition of propyzamide, a compound related to 2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide. They found that using TiO2-loaded adsorbent supports enhanced the rate of mineralization of propyzamide and reduced the concentration of toxic intermediates in the solution (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Anti-inflammatory and Antibacterial Properties
Alam et al. (2011) synthesized a series of compounds, including those structurally related to 2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide, which showed significant anti-inflammatory and antibacterial activities. These compounds exhibited reduced gastro-intestinal toxicity and lipid peroxidation, suggesting their potential therapeutic applications (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).
Eigenschaften
IUPAC Name |
2-chloro-N-(3-methyl-1,2-oxazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-3-6(12-10-4)9-7(11)5(2)8/h3,5H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJOCQUVYRWOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-methyl-isoxazol-5-yl)-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1644567.png)
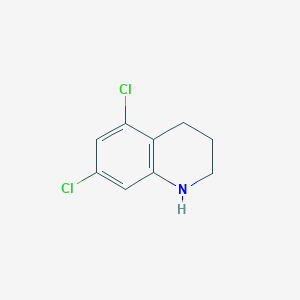
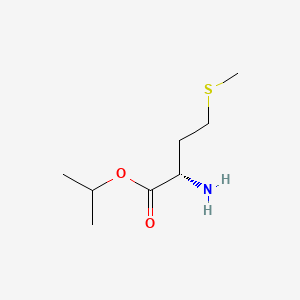

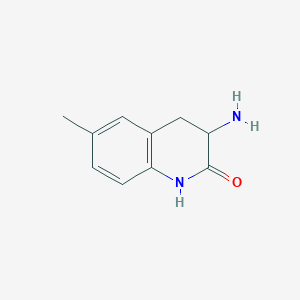
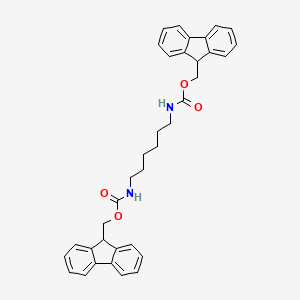

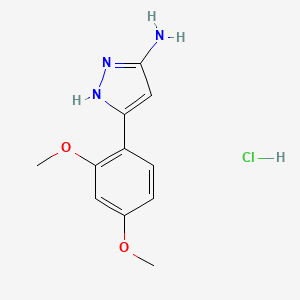
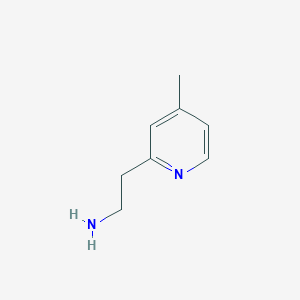
![1-[(4-Tert-butylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1644627.png)
